Ceftizoxime sodium is the sodium salt of ceftizoxime, a semisynthetic, broad-spectrum, third-generation cephalosporin antibiotic []. Cephalosporins are derived from a natural product produced by the fungus Acremonium []. They gained significance due to their effectiveness against a wider range of bacteria compared to penicillin G, the first clinically used antibiotic []. Ceftizoxime sodium is particularly valuable in scientific research due to its potent bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria, including some strains resistant to other antibiotics [, ].
Ceftizoxime sodium has a complex molecular structure containing a beta-lactam ring, a thiadiazole ring, and a methoxyimino side chain (key features) []. The beta-lactam ring is crucial for its mechanism of action, as it closely resembles the D-alanine-D-alanine peptide bond found in bacterial cell walls []. This similarity allows ceftizoxime sodium to bind to penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis []. The thiadiazole ring contributes to the drug's stability against certain beta-lactamase enzymes that can inactivate other cephalosporins [].
The exact synthesis of ceftizoxime sodium is a proprietary process, but it likely involves multiple steps using various starting materials common in cephalosporin production []. Ceftizoxime sodium readily undergoes hydrolysis (decomposition) in water to form ceftizoxime, which is the active form of the drug.
Ceftizoxime sodium acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) that are responsible for cross-linking peptidoglycan strands, a major component of the bacterial cell wall []. This binding prevents the formation of a strong and rigid cell wall, leading to cell lysis (bursting) and death of the bacteria [].
Irritant